6-Hydroxyquinoline-4-carbaldehyde
Overview
Description
6-Hydroxyquinoline-4-carbaldehyde is a heterocyclic aromatic compound that features a quinoline core with a hydroxyl group at the 6th position and an aldehyde group at the 4th position. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxyquinoline-4-carbaldehyde typically involves the functionalization of quinoline derivatives. One common method is the Vilsmeier-Haack reaction, where quinoline is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group at the 4th position. The hydroxyl group at the 6th position can be introduced via selective hydroxylation using appropriate oxidizing agents.
Industrial Production Methods: Industrial production of this compound often employs continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, enhances the efficiency of the synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxyquinoline-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.
Substitution: Halogenating agents, sulfonating agents, and other electrophiles.
Major Products Formed:
Oxidation: 6-Hydroxyquinoline-4-carboxylic acid.
Reduction: 6-Hydroxyquinoline-4-methanol.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
6-Hydroxyquinoline-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is employed in the development of fluorescent probes and sensors for detecting metal ions and biomolecules.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents with potential antimicrobial, anticancer, and antiviral activities.
Industry: The compound is used in the production of dyes, pigments, and other materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Hydroxyquinoline-4-carbaldehyde involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to metal ions, proteins, and nucleic acids, influencing their structure and function.
Pathways Involved: It can modulate oxidative stress pathways, enzyme activity, and signal transduction processes, leading to its diverse biological effects.
Comparison with Similar Compounds
6-Hydroxyquinoline: Lacks the aldehyde group at the 4th position.
4-Hydroxyquinoline-2-carbaldehyde: Has the aldehyde group at the 2nd position instead of the 4th.
8-Hydroxyquinoline: Features the hydroxyl group at the 8th position.
Uniqueness: 6-Hydroxyquinoline-4-carbaldehyde is unique due to the specific positioning of both the hydroxyl and aldehyde groups, which imparts distinct chemical reactivity and biological activity compared to its analogs. This unique structure allows for targeted applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
6-hydroxyquinoline-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-6-7-3-4-11-10-2-1-8(13)5-9(7)10/h1-6,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRKECRXASINLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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